

In Vitro Profile of Bbr 2160 (Berberine): A Technical Overview

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Compound of Interest

Compound Name: Bbr 2160

Cat. No.: B1667832

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Disclaimer: The following technical guide is synthesized from publicly available research on Berberine (BBR). It is strongly indicated that "**Bbr 2160**" refers to this well-documented natural alkaloid. This document serves as a comprehensive summary for researchers, scientists, and drug development professionals engaged in preliminary in vitro investigations.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Berberine have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from these in vitro studies.

Table 1: Cytotoxicity of Berberine (BBR) in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	Exposure Time (h)	IC50 Value (μM)
CT26	Gastrointestinal Cancer	MTT	48	17.2[1]
HT29	Gastrointestinal Cancer	MTT	48	11.9[1]
TMK-1	Gastrointestinal Cancer	MTT	48	9.7[1]
HepG2	Hepatocellular Carcinoma	MTS	24, 72	Dose-dependent decrease in viability[2]
Hep3B	Hepatocellular Carcinoma	MTS	24, 72	Dose-dependent decrease in viability[2]
SNU-182	Hepatocellular Carcinoma	MTS	24, 72	Dose-dependent decrease in viability
A2780	Ovarian Cancer	CCK-8	24, 48, 72	Dose- and time-dependent inhibition
SKOV3	Ovarian Cancer	CCK-8	24, 48, 72	Dose- and time-dependent inhibition
MCF-7	Breast Cancer	Trypan Blue	24, 48	Dose-dependent decrease in cell number
MDA-MB-231	Breast Cancer	Trypan Blue	24, 48	Dose-dependent decrease in cell number
L1210	Murine Leukemia	Not Specified	Not Specified	30 times more cytotoxic than

Cisplatin

L1210/CDDP	Cisplatin-Resistant Murine Leukemia	Not Specified	Not Specified	No cross-resistance (Resistance Index = 0.8)
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Table 2: Effects of Berberine (BBR) on Apoptosis and Cell Cycle Progression

Cell Line	Apoptotic Effects	Cell Cycle Effects
MDA-MB-468	Sensitizes cells to TRAIL-mediated apoptosis; significant activation of caspase-3 and PARP cleavage.	Not specified.
U20S	Induces apoptosis in a dose-dependent manner; increases the Bax/Bcl-2 ratio and activates caspase-3 and PARP cleavage.	Not specified.
Huh-7 & HepG2	Induces apoptosis.	Causes cell cycle arrest at the G1 phase.
MCF-7	Not specified.	Induces G1 phase arrest through the downregulation of CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E.
MDA-MB-231	Induces cleavage of PARP.	Cell cycle alterations observed.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the in vitro evaluation of Berberine.

Cell Viability and Cytotoxicity Assays (MTT/MTS/CCK-8)

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 1×10^6 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of Berberine (e.g., 0, 10, 20, 50, 100 µM).
- **Incubation:** The plates are incubated for specified time points (e.g., 24, 48, 72 hours).
- **Reagent Addition:** After incubation, the respective reagent (MTT, MTS, or CCK-8) is added to each well according to the manufacturer's protocol.
- **Data Acquisition:** The absorbance is measured at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined from the resulting dose-response curve.

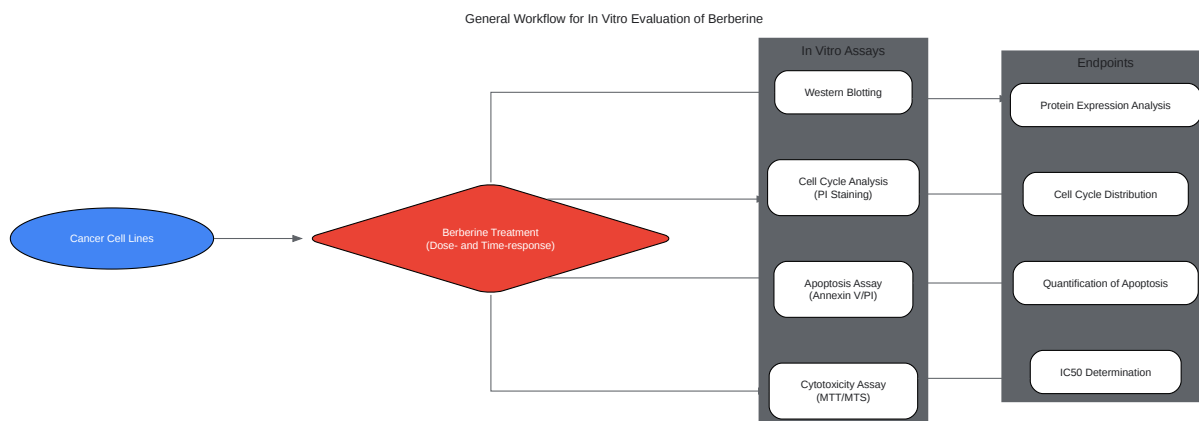
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

- **Cell Treatment:** Cells are treated with varying concentrations of Berberine for a predetermined duration.
- **Cell Harvesting:** Post-treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
- **Staining:** The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) as per the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** The stained cells are immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

Cell Cycle Analysis

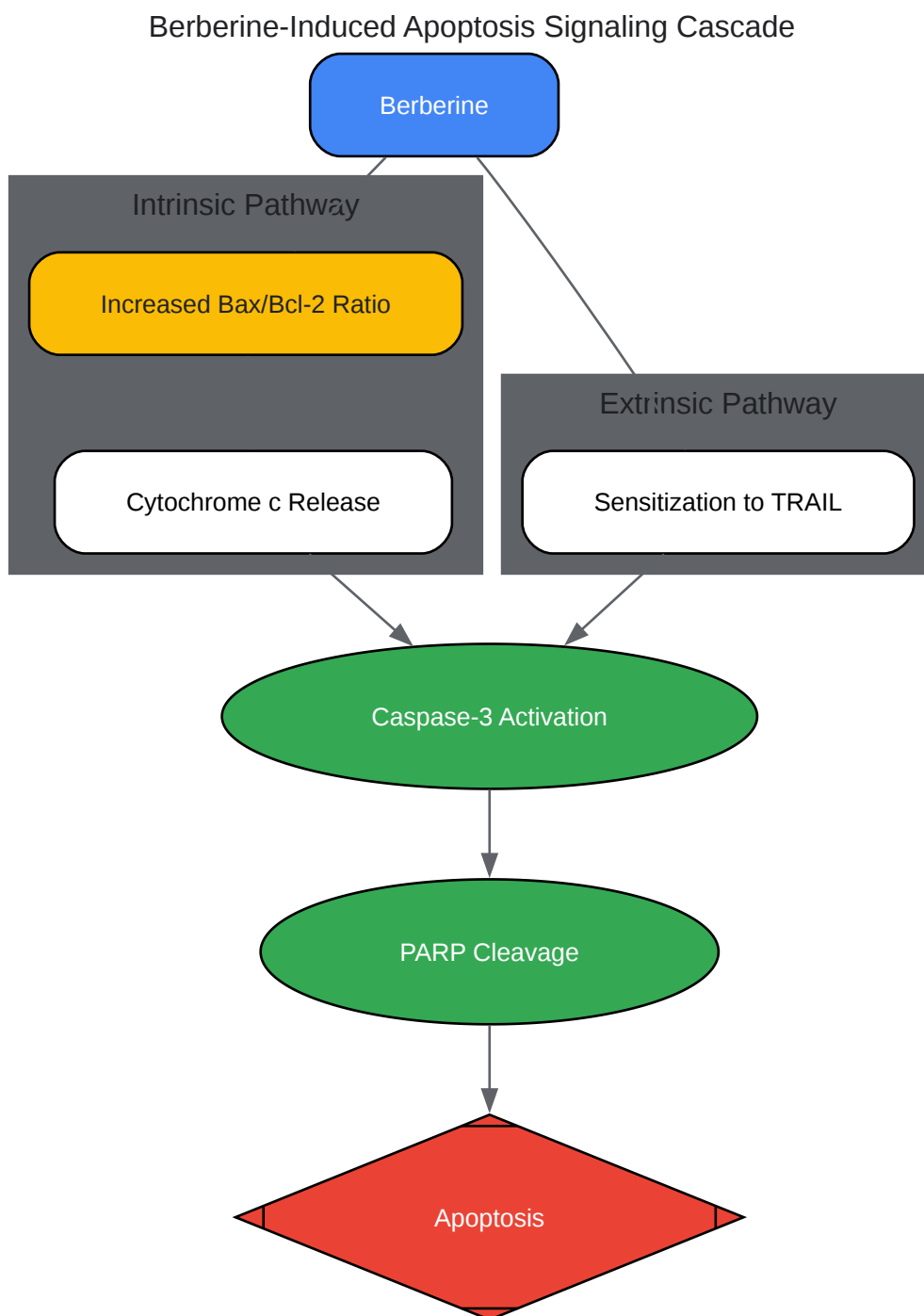
- **Treatment and Harvesting:** Cells are treated with Berberine and harvested as described above.
- **Fixation:** The cell pellet is resuspended and fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cells.
- **Staining:** The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.
- **Flow Cytometry:** The DNA content of the cells is analyzed by flow cytometry.
- **Data Analysis:** The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Workflows



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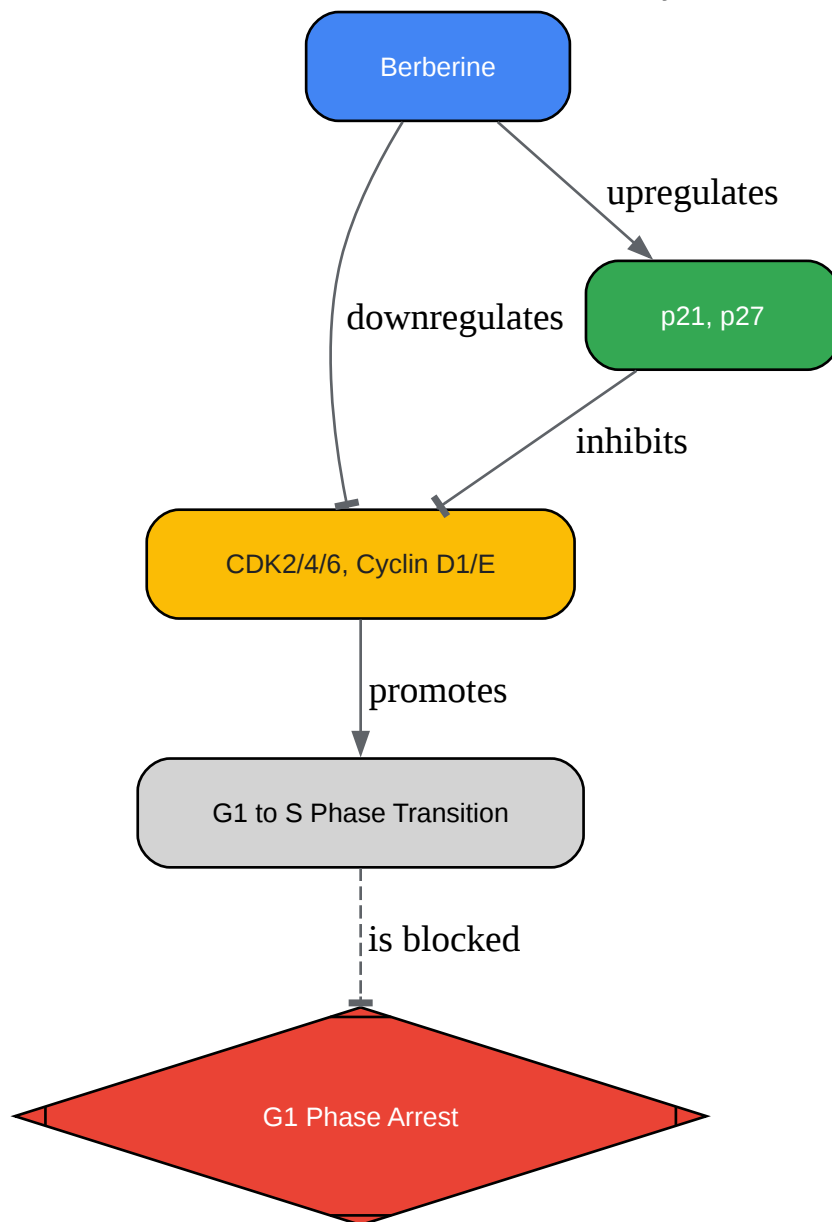
Caption: A generalized experimental workflow for the in vitro assessment of Berberine's anti-cancer properties.



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Caption: A simplified overview of the signaling pathways involved in Berberine-induced apoptosis.

Mechanism of Berberine-Induced G1 Cell Cycle Arrest

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Caption: The logical relationship illustrating how Berberine induces G1 phase cell cycle arrest.

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References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Profile of Bbr 2160 (Berberine): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667832#preliminary-in-vitro-studies-of-bbr-2160]

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